N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a sulfonamide group, and a phenethyl group with ethoxy substituents. The presence of fluorine and methyl groups further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenethyl Group: The phenethyl group with ethoxy substituents is attached through a nucleophilic substitution reaction, using an appropriate phenethyl halide.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenethyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~4~-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the sulfonamide group suggests potential inhibition of sulfonamide-sensitive enzymes, while the fluorine and methyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with a phenethyl group and methoxy substituents.
Uniqueness
N~4~-(3,4-DIETHOXYPHENETHYL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, sulfonamide group, and fluorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24FN3O4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24FN3O4S/c1-5-24-14-8-7-13(11-15(14)25-6-2)9-10-19-26(22,23)16-12(3)20-21(4)17(16)18/h7-8,11,19H,5-6,9-10H2,1-4H3 |
InChI Key |
XALKCCWJMMVQQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(N(N=C2C)C)F)OCC |
Origin of Product |
United States |
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